Cyclanilide

Catalog No.
S524696
CAS No.
113136-77-9
M.F
C11H9Cl2NO3
M. Wt
274.10 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyclanilide

CAS Number

113136-77-9

Product Name

Cyclanilide

IUPAC Name

1-[(2,4-dichlorophenyl)carbamoyl]cyclopropane-1-carboxylic acid

Molecular Formula

C11H9Cl2NO3

Molecular Weight

274.10 g/mol

InChI

InChI=1S/C11H9Cl2NO3/c12-6-1-2-8(7(13)5-6)14-9(15)11(3-4-11)10(16)17/h1-2,5H,3-4H2,(H,14,15)(H,16,17)

InChI Key

GLWWLNJJJCTFMZ-UHFFFAOYSA-N

SMILES

Array

solubility

Low solubility in water, soluble in organic solvents.
Solubility (g/100 ml): acetone 5.29; acetonitrile 0.50; dichloromethane 0.17; ethylacetate 3.18; hexane <0.0001; methanol 5.91; 1-octanol 6.72; 2-propanol 6.82.

Synonyms

Cyclanilide; Finish; RPA 90946; RPA-90946; RPA90946;

Canonical SMILES

C1CC1(C(=O)NC2=C(C=C(C=C2)Cl)Cl)C(=O)O

The exact mass of the compound Cyclanilide is 272.9959 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as low solubility in water, soluble in organic solvents.solubility (g/100 ml): acetone 5.29; acetonitrile 0.50; dichloromethane 0.17; ethylacetate 3.18; hexane <0.0001; methanol 5.91; 1-octanol 6.72; 2-propanol 6.82.. It belongs to the ontological category of monocarboxylic acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Agrochemicals -> Plant Growth Regulators. However, this does not mean our product can be used or applied in the same or a similar way.

Cyclanilide (CAS 113136-77-9) is a specialized plant growth regulator (PGR) functioning primarily as a noncompetitive auxin transport inhibitor. In industrial and agricultural procurement, it is rarely used as a standalone active ingredient; rather, it is highly valued as a potent synergist in harvest-aid formulations to accelerate senescence, defoliation, and boll opening [1]. Unlike generic inhibitors, cyclanilide demonstrates high thermal stability—remaining stable for up to 14 days at 54°C and one year at room temperature—making it highly processable for emulsifiable concentrates and suspension formulations . Its distinct binding profile alters the auxin-to-ethylene ratio in plant tissues, selectively enhancing cellulase activity in abscission zones without causing broad phytotoxicity[1].

Procurement strategies that rely on substituting cyclanilide with increased rates of primary defoliants (such as thidiazuron or ethephon) or legacy auxin transport inhibitors (like NPA or TIBA) frequently fail under suboptimal field conditions. At low temperatures (e.g., below 15°C), the enzymatic activation of standalone defoliants is drastically reduced, leading to delayed or incomplete abscission that disrupts mechanized harvesting schedules [1]. Furthermore, substituting cyclanilide with generic scientific auxin inhibitors like 1-N-naphthylphthalamic acid (NPA) is unviable for commercial formulations; NPA competitively inhibits auxin efflux and causes severe root growth stunting and gravitropic disruption [2]. Cyclanilide’s unique noncompetitive binding mechanism bypasses these phytotoxic side effects, ensuring targeted abscission zone activation without compromising overall plant architecture[2].

Low-Temperature Defoliation Synergy vs. Standalone Thidiazuron

Standard defoliants like Thidiazuron (TDZ) experience a severe drop in efficacy when daily mean temperatures fall below 15°C. Co-formulating with cyclanilide rescues and accelerates this activity. In controlled low-temperature assays, cotton leaves treated with TDZ alone achieved only 53.0% defoliation at 240 hours post-treatment. In contrast, the addition of cyclanilide increased the defoliation rate to 79.6% within the same timeframe and initiated the abscission process 24 hours earlier than the standalone treatment[1].

Evidence DimensionDefoliation rate at 15°C (240 hours post-treatment)
Target Compound DataTDZ + Cyclanilide (79.6% defoliation, abscission started 24h earlier)
Comparator Or BaselineTDZ alone (53.0% defoliation)
Quantified Difference+26.6% absolute increase in defoliation rate and 24-hour acceleration in onset
Conditions15°C daily mean temperature, cotton leaf abscission zone assay

Enables formulators to guarantee harvest-aid efficacy and maintain mechanized harvesting schedules in late-season, cold-weather conditions where standalone defoliants fail.

Active Ingredient Dose Reduction via Ethephon Synergy

Cyclanilide acts as a powerful synergist for ethephon, allowing for significant reductions in the primary active ingredient rate while maintaining or exceeding performance. At a low application rate of 0.067 kg a.i./ha, ethephon alone failed to induce any defoliation (0%) or maxed out at 26% depending on the temperature gradient. However, combining this exact low rate of ethephon with an equal rate of cyclanilide induced 63% to 85% defoliation at 5 days after treatment (DAT) across multiple temperature ranges [1].

Evidence DimensionWhole plant defoliation at 5 Days After Treatment (DAT)
Target Compound DataEthephon (0.067 kg/ha) + Cyclanilide (63% - 85% defoliation)
Comparator Or BaselineEthephon alone at 0.067 kg/ha (0% - 26% defoliation)
Quantified DifferenceUp to a 63-85% absolute increase in defoliation at identical low ethephon rates
ConditionsWhole plant defoliation assay across varied temperature gradients (5 DAT)

Allows agrochemical buyers to drastically reduce the required active ingredient load of ethephon, lowering formulation costs and environmental impact while accelerating harvest timelines.

Differentiated Auxin Transport Mechanism vs. NPA

While cyclanilide is classified as an auxin transport inhibitor, its mechanism and physiological impact differ entirely from legacy scientific benchmarks like 1-N-naphthylphthalamic acid (NPA). In binding assays, cyclanilide acts as a noncompetitive inhibitor of NPA and IAA binding (Ki = 40 µM and 2.3 µM, respectively), whereas NPA directly blocks IAA efflux. Practically, 1 µM NPA severely inhibits tomato root growth by 30%, whereas cyclanilide avoids this phytotoxicity and actually stimulates root growth to 165% of the control at 5 µM [1].

Evidence DimensionRoot growth impact and binding mechanism
Target Compound DataCyclanilide (Stimulated root growth to 165% of control at 5 µM; noncompetitive Ki = 2.3 µM for IAA)
Comparator Or BaselineNPA (Inhibited root growth by 30% at 1 µM; direct efflux blocker)
Quantified DifferenceCyclanilide avoids the severe root-stunting phytotoxicity inherent to competitive auxin efflux blockers like NPA
ConditionsTomato root growth assay and etiolated zucchini hypocotyl plasma membrane binding assay

Proves cyclanilide's unique non-phytotoxic profile in vegetative tissues, ensuring crop safety and normal root development when used as a branching agent or defoliant.

Cold-Weather Harvest Aid Formulations

Cyclanilide is the optimal choice for co-formulation with thidiazuron or ethephon to ensure reliable defoliation and boll opening when nighttime temperatures drop below 15°C, a condition where standalone defoliants lose efficacy [1].

Low-Dose Agrochemical Synergist Programs

Ideal for formulators seeking to reduce the total chemical load per hectare. Cyclanilide amplifies cellulase activity in abscission zones, allowing for dramatic reductions in primary PGR (like ethephon) concentrations without sacrificing 5-day defoliation targets [2].

Nursery Crop Branching Agents

Highly suited as a branching agent where temporary apical dominance interruption is required. Its noncompetitive binding mechanism avoids the permanent root-stunting and gravitropic disruption associated with legacy auxin inhibitors like NPA [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

White solid with no characteristic odor; [Reference #1]

Color/Form

Powdery solid

XLogP3

2.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

272.9959485 Da

Monoisotopic Mass

272.9959485 Da

Heavy Atom Count

17

Density

1.4691 - 1.482 g/ml @ 20 °C

LogP

log Kow = 3.25, unstated pH

Appearance

Solid powder

Melting Point

195.5 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

E5WZ0SSS5V

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];
H411: Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Vapor Pressure

0.00000001 [mmHg]

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

113136-77-9

Absorption Distribution and Excretion

In the rat metab study radioactive cyclanilide was rapidly absorbed after oral admin. The principal route of elimination was by renal excretion of the parent compound & amino acid conjugates. Methylation was a minor metabolic pathway.

Metabolism Metabolites

In the rat metab study radioactive cyclanilide was rapidly absorbed after oral admin. The principal route of elimination was by renal excretion of the parent compound & amino acid conjugates. Methylation was a minor metabolic pathway.

Wikipedia

Cyclanilide

Use Classification

Agrochemicals -> Plant Growth Regulators

Stability Shelf Life

Stable in non-metallic packaging.
Stable for 14 days at 54 °C; stable for 30 days at 50 °C; stable for 90 days at 35 °C; stable for 1 yr at room temp; stable for 14 days of continual exposure to artificial sunlight (23 °C); stable to metals over the range of 30-150 °C; degraded between 40-90 °C in the presence of metal ions.

Dates

Last modified: 08-15-2023
1: Huang H, Zhang J, Xu D, Zhou Y, Luo J, Li M, Chen S, Wang L. [Determination of 21 plant growth regulator residues in fruits by QuEChERS-high performance liquid chromatography-tandem mass spectrometry]. Se Pu. 2014 Jul;32(7):707-16. Chinese. PubMed PMID: 25255562.

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